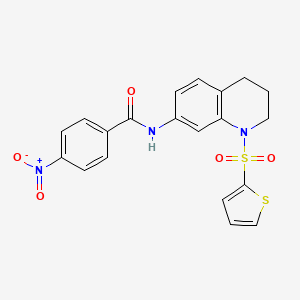

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that features a quinoline core substituted with a nitro group, a thiophene ring, and a sulfonyl group

Properties

IUPAC Name |

4-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c24-20(15-6-9-17(10-7-15)23(25)26)21-16-8-5-14-3-1-11-22(18(14)13-16)30(27,28)19-4-2-12-29-19/h2,4-10,12-13H,1,3,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXZVPZTDSQKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Nitro Group: Nitration of the quinoline core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the quinoline derivative in the presence of a base such as triethylamine.

Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated quinoline with 4-nitrobenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Initial studies indicate that compounds similar to 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant biological activities. These include:

- Anticancer Properties : The tetrahydroquinoline moiety is often associated with compounds that inhibit cancer cell proliferation. Molecular docking studies suggest that this compound may interact effectively with enzymes involved in cancer progression.

- Anti-inflammatory Effects : The sulfonamide structure has been widely studied for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation in various models.

Synthesis and Derivatives

The synthesis of This compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The potential for creating derivatives through structural modifications opens avenues for developing new compounds with enhanced biological activities.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

- Cancer Research : Studies have demonstrated that compounds structurally related to this benzamide can inhibit tumor growth in vitro and in vivo models. Further investigations are needed to elucidate the specific pathways affected by these compounds.

- Anti-inflammatory Therapies : Research has shown that similar sulfonamide derivatives exhibit significant anti-inflammatory effects by modulating cytokine production. This suggests that the compound may be beneficial in treating inflammatory diseases .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies suggest that modifications can enhance absorption, distribution, metabolism, and excretion (ADME) profiles .

Mechanism of Action

The mechanism of action of 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the sulfonyl group might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: can be compared to other sulfonylated quinoline derivatives.

Thiophene-containing benzamides: These compounds share the thiophene ring and benzamide moiety but may differ in their substitution patterns.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonyl group on a quinoline core is relatively rare, providing unique opportunities for chemical transformations and biological interactions.

Biological Activity

4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. Its structure incorporates a nitro group and a thiophenesulfonyl moiety, which are significant in medicinal chemistry due to their diverse biological activities. This compound shows potential applications in pharmacology, particularly in cancer therapy and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 443.5 g/mol. The compound's structural features include:

- Benzamide core : Provides a scaffold for biological activity.

- Nitro group : Enhances reactivity and potential biological interactions.

- Tetrahydroquinoline moiety : Associated with various pharmacological effects.

These functional groups influence both the physical properties and biological activities of the compound.

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors implicated in disease processes. Initial studies suggest that compounds with similar structures exhibit significant activity against cancer cells and inflammatory pathways. Molecular docking studies indicate that this compound may effectively bind to targets involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds related to this compound have shown promising anticancer properties. For instance:

- In vitro studies : Demonstrated cytotoxic effects against various tumor cell lines. The introduction of nitro groups has been associated with enhanced cytotoxicity towards malignant cells .

- Mechanisms : These compounds may induce apoptosis through reactive oxygen species (ROS) generation and subsequent endoplasmic reticulum stress .

Anti-inflammatory Activity

The compound also exhibits potential anti-inflammatory effects. The presence of the sulfonamide group is known to contribute to anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification Type | Effect on Activity |

|---|---|

| Nitro group addition | Increases cytotoxicity against cancer cells |

| Alteration of sulfonamide moiety | Modifies selectivity and potency against specific targets |

Research suggests that optimizing these structural components can lead to more effective therapeutic agents.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antitumor Activity : A study on similar tetrahydroquinoline derivatives demonstrated significant inhibition of tumor growth in xenograft models.

- Antimicrobial Properties : Compounds containing thiophene rings have shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the established synthetic routes for 4-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds via the Skraup or Bischler-Napieralski reaction .

Sulfonylation : Reaction of the tetrahydroquinoline intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Benzamide Coupling : Amide bond formation between the 4-nitrobenzoyl chloride and the sulfonylated tetrahydroquinoline using coupling agents like HATU or EDCI in DMF/DCM .

Critical Factors :

- Temperature control during sulfonylation (0–5°C prevents side reactions) .

- Solvent polarity affects coupling efficiency (DMF > THF for nitrobenzamide derivatives) .

- Yield optimization requires inert atmospheres (N₂/Ar) to minimize oxidation of the tetrahydroquinoline moiety .

Basic: How is structural characterization of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures structural fidelity:

- ¹H/¹³C NMR : Confirms substitution patterns on the tetrahydroquinoline and benzamide groups. Key signals include the sulfonyl proton (δ 3.2–3.5 ppm) and nitro group deshielding effects .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

- HPLC-PDA : Assesses purity (>95% by area normalization) and detects byproducts from incomplete sulfonylation .

- X-ray Crystallography (if crystalline): Resolves ambiguous stereochemistry at the tetrahydroquinoline C1 position .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Advanced computational strategies include:

Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The nitro group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets .

MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns simulations in GROMACS). Parameters like RMSD (<2 Å) validate pose retention .

QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values for the nitro group) with experimental IC₅₀ data to predict activity cliffs .

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies .

Advanced: What experimental design principles apply when resolving contradictory biological activity data?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across studies) require:

Orthogonal Assays : Compare results from fluorescence-based and radiometric assays to rule out interference from the nitro group’s absorbance .

Dose-Response Curduplicates : Use 8-point dilution series (n=3 replicates) to minimize variability .

Control for Redox Activity : Include reducing agents (e.g., DTT) in assays to test if the nitro group’s redox potential confounds results .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .

Advanced: How can factorial design optimize reaction conditions for large-scale synthesis?

Methodological Answer:

A 2³ factorial design evaluates three critical factors:

- Factors : Temperature (25°C vs. 50°C), solvent (DMF vs. THF), and catalyst loading (1 mol% vs. 5 mol%) .

- Response Variables : Yield, purity, and reaction time.

- Analysis : ANOVA identifies interactions (e.g., high temperature in DMF reduces byproducts). Pareto charts prioritize factors; for example, solvent choice contributes 65% to yield variance .

Outcome : Optimal conditions (DMF, 40°C, 3 mol% catalyst) derived from response surface modeling .

Advanced: What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

Stability challenges (e.g., nitro group degradation) are addressed via:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to stabilize the sulfonamide bond .

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS; identify major degradants (e.g., sulfonic acid derivatives) .

Advanced: How can AI-driven platforms like COMSOL enhance process simulation for this compound?

Methodological Answer:

AI integration enables:

- Reaction Kinetic Modeling : Train neural networks on historical kinetic data to predict optimal heating rates for exothermic steps (e.g., sulfonylation) .

- Process Scale-Up : Simulate heat/mass transfer in continuous-flow reactors using COMSOL’s CFD module. Parameters like Reynolds number ensure laminar flow to avoid hotspots .

- Failure Mode Prediction : Use decision trees to preempt crystallization issues (e.g., polymorphic transitions) during cooling .

Basic: What are the compound’s key physicochemical properties, and how are they determined?

Methodological Answer:

Critical properties include:

- LogP : Measured via shake-flask method (octanol/water). Predicted logP ~3.2 indicates moderate lipophilicity .

- Solubility : Determined by HPLC-UV after 24h agitation in PBS (pH 7.4). Low aqueous solubility (<10 µM) necessitates DMSO stocks .

- pKa : Estimated using potentiometric titration (e.g., Sirius T3). The sulfonamide group (pKa ~1.5) and tetrahydroquinoline N (pKa ~5.8) influence ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.